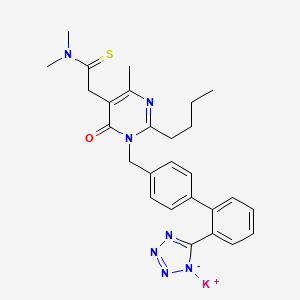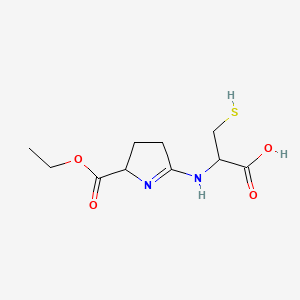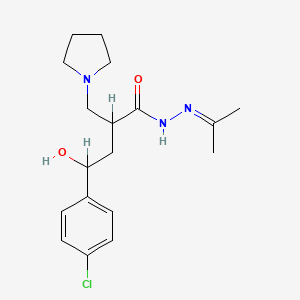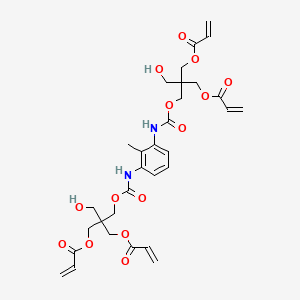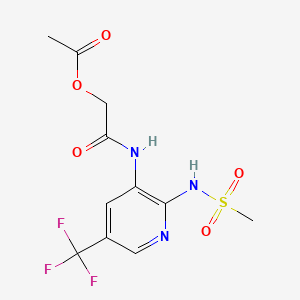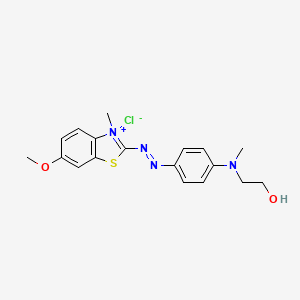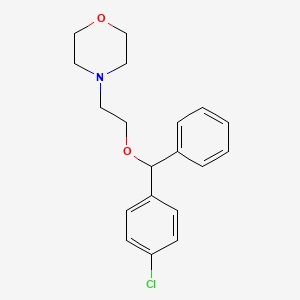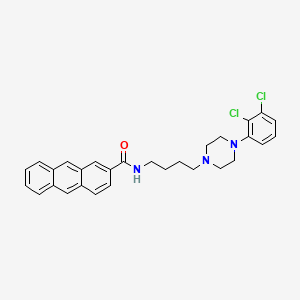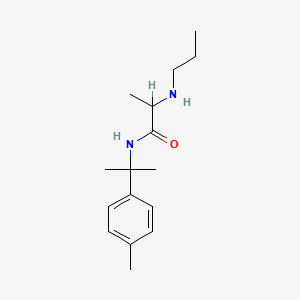
Propanamide, N-(1-methyl-1-(4-methylphenyl)ethyl)-2-(propylamino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanamide, N-(1-methyl-1-(4-methylphenyl)ethyl)-2-(propylamino)- is a complex organic compound with a unique structure that includes both amide and amine functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propanamide, N-(1-methyl-1-(4-methylphenyl)ethyl)-2-(propylamino)- typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the amide bond and the introduction of the propylamino group. Common reagents used in these reactions include acyl chlorides, amines, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Propanamide, N-(1-methyl-1-(4-methylphenyl)ethyl)-2-(propylamino)- can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the compound into its reduced forms, typically using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various catalysts to enhance reaction rates and selectivity. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
Propanamide, N-(1-methyl-1-(4-methylphenyl)ethyl)-2-(propylamino)- has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Propanamide, N-(1-methyl-1-(4-methylphenyl)ethyl)-2-(propylamino)- involves its interaction with molecular targets and pathways within biological systems. This may include binding to specific receptors, inhibiting enzymes, or modulating signaling pathways. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Propanamide, N-(1-methyl-1-(4-methylphenyl)ethyl)-2-(propylamino)- include other amides and amines with comparable structures and functional groups. Examples include:
- N-(1-methyl-1-phenylethyl)acetamide
- N-(1-methyl-1-(4-methylphenyl)ethyl)acetamide
- N-(1-methyl-1-(4-methylphenyl)ethyl)-2-(ethylamino)-propanamide
Uniqueness
The uniqueness of Propanamide, N-(1-methyl-1-(4-methylphenyl)ethyl)-2-(propylamino)- lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
91793-45-2 |
|---|---|
Molecular Formula |
C16H26N2O |
Molecular Weight |
262.39 g/mol |
IUPAC Name |
N-[2-(4-methylphenyl)propan-2-yl]-2-(propylamino)propanamide |
InChI |
InChI=1S/C16H26N2O/c1-6-11-17-13(3)15(19)18-16(4,5)14-9-7-12(2)8-10-14/h7-10,13,17H,6,11H2,1-5H3,(H,18,19) |
InChI Key |
FZHNPASYORMJPV-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(C)C(=O)NC(C)(C)C1=CC=C(C=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![9,10-Anthracenedione, 1,4-bis[(2-ethyl-6-methylphenyl)amino]-](/img/structure/B12751531.png)
